alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol
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Overview
Description
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chloro, diethylamino, ethoxy, dimethoxy, and hydroxybenzene groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol typically involves condensation reactions, the use of transition metal complexes, and reactions with elemental selenium. The process may include steps such as:
Condensation Reaction: Combining N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium.
Transition Metal Complexes: Utilizing metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II) to form complexes.
Demethylation Reactions: Employing hydrogen bromide and boron tribromide as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions involving halogens or other substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phenols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in metal complexes with biological activity.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing cellular processes like apoptosis, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with transition metals makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88770-79-0 |
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Molecular Formula |
C23H32ClNO5 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
4-[3-[4-chloro-2-[2-(diethylamino)ethoxy]-3,6-dimethoxyphenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C23H32ClNO5/c1-5-25(6-2)13-14-30-23-21(20(28-3)15-18(24)22(23)29-4)19(27)12-9-16-7-10-17(26)11-8-16/h7-8,10-11,15,19,26-27H,5-6,9,12-14H2,1-4H3 |
InChI Key |
KYUBCGWMYANORF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C(=CC(=C1OC)Cl)OC)C(CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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